CEP dipeptide 1

Description

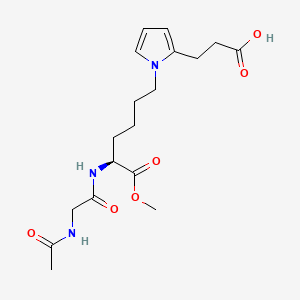

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGZUAKQLIUCN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of CEP Dipeptide 1 in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

C-TERMINALLY ENCODED PEPTIDE (CEP) dipeptide 1 and its related peptides are crucial signaling molecules in plants, acting as key regulators of nutrient uptake, root system architecture, and symbiotic interactions. This technical guide provides an in-depth analysis of the function of CEP dipeptide 1, consolidating current research findings into a comprehensive resource. It details the molecular mechanisms of CEP1 signaling, presents quantitative data on its physiological effects, outlines experimental protocols for its study, and visualizes the core signaling pathways. This document is intended to serve as a foundational reference for researchers and professionals engaged in plant science and the development of novel agricultural biostimulants.

Introduction

Small signaling peptides (SSPs) have emerged as a significant class of phytohormones that mediate cell-to-cell communication and orchestrate a wide array of developmental and physiological processes.[1][2][3] Among these, the CEP family of peptides plays a pivotal role in the plant's response to its nutritional status, particularly nitrogen availability.[4][5] CEP1, a well-characterized member of this family, functions as a systemic signal, communicating the nitrogen demand from the roots to the shoots to regulate nutrient acquisition and root development. This guide will explore the multifaceted functions of this compound, providing a technical overview of its signaling cascade and physiological impacts.

The CEP1 Signaling Pathway

The CEP1 signaling pathway is a sophisticated network that integrates information about the plant's nutritional status to modulate growth and nutrient uptake. This process involves the production of CEP1 peptides in the roots, their transport to the shoots, perception by specific receptors, and the subsequent activation of downstream signaling components that travel back to the roots.

Perception and Transduction

Under nitrogen-deficient conditions, CEP1 gene expression is upregulated in the roots. The resulting CEP1 peptides are then translocated to the aerial parts of the plant via the xylem. In the shoots, CEP1 is perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), primarily CEP RECEPTOR 1 (CEPR1) in Arabidopsis thaliana and its ortholog COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula.

The binding of CEP1 to its receptor in the shoot vasculature triggers a downstream signaling cascade. This leads to the induction of CEP DOWNSTREAM 1 (CEPD1) and CEPD2 genes, which encode phloem-mobile polypeptides. These CEPD proteins then travel from the shoot back to the roots to elicit physiological responses.

Physiological Functions of CEP1

The CEP1 signaling cascade culminates in a suite of physiological responses primarily aimed at enhancing nutrient acquisition and modifying root development to adapt to nutrient availability.

Regulation of Nutrient Uptake

A primary function of CEP1 is to enhance the uptake of essential macronutrients. Exogenous application of synthetic CEP1 peptides has been shown to significantly increase the uptake rates of nitrate, phosphate, and sulfate in both Arabidopsis thaliana and Medicago truncatula. This enhancement is particularly pronounced for high-affinity transport systems, which are active under low nutrient conditions. Transcriptome analyses have revealed that CEP1 treatment leads to the upregulation of numerous transporter genes, including nitrate transporters (NRT) and sulfate transporters (SULTR), providing a molecular basis for the observed increase in nutrient uptake.

Modulation of Root System Architecture

CEP1 plays a crucial role in shaping the root system. In Medicago truncatula, overexpression of MtCEP1 or application of the MtCEP1 peptide inhibits the formation of lateral roots. Conversely, in legumes, CEP1 signaling promotes the formation of nitrogen-fixing nodules, a symbiotic relationship with rhizobia. Overexpression of MtCEP1 has been shown to enhance nodulation, even in the presence of high nitrate concentrations that would normally suppress this process. The nodules that form are often larger and exhibit higher rates of nitrogen fixation.

Quantitative Data on CEP1 Function

The effects of CEP1 on plant physiology have been quantified in several studies. The following tables summarize key findings on nutrient uptake enhancement and gene expression changes following CEP1 treatment.

Table 1: Effect of Synthetic CEP1 Peptides on Nutrient Uptake Rates

| Plant Species | Peptide | Concentration | Nutrient | Uptake Rate Increase (%) | Reference |

| Medicago truncatula | MtCEP1D1 | 100 nM | Nitrate | 70 | |

| Medicago truncatula | MtCEP1D1 | 1 µM | Nitrate | 140 | |

| Arabidopsis thaliana | AtCEP1 | 1 µM | Nitrate | >100 | |

| Arabidopsis thaliana | AtCEP1 | 1 µM | Phosphate | ~50 | |

| Arabidopsis thaliana | AtCEP1 | 1 µM | Sulfate | ~50 | |

| Medicago truncatula | MtCEP1D1 | 1 µM | Phosphate | >100 | |

| Medicago truncatula | MtCEP1D1 | 1 µM | Sulfate | ~50 |

Table 2: Differential Gene Expression in Medicago truncatula Roots in Response to CEP1 Peptide Variants

| Peptide Variant | Number of Upregulated Genes | Number of Downregulated Genes | Reference |

| MtCEP1D1 | 1,349 | 1,117 | |

| MtCEP1D2 | 1,278 | 871 | |

| AtCEP1 | 617 | 482 |

Experimental Protocols

Investigating the function of CEP1 involves a range of molecular and physiological techniques. Below are detailed methodologies for key experiments.

Nutrient Uptake Assay

This protocol describes a method to quantify the effect of CEP1 on nutrient uptake rates in hydroponically grown plants.

-

Plant Growth: Grow seedlings of the desired species (e.g., Medicago truncatula or Arabidopsis thaliana) in an aerated hydroponic system with a complete nutrient solution for 11-14 days.

-

Nutrient Deprivation and Peptide Treatment: Transfer the plants to a macronutrient-free solution for 48 hours to induce nutrient starvation. During this period, add the synthetic CEP1 peptide to the solution at the desired concentration (e.g., 1 µM). Include a no-peptide control.

-

Uptake Measurement: Transfer individual plants to chambers containing a "procedure" solution with known concentrations of the nutrients to be measured (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂·H₂O, 25 µM MgSO₄) and the CEP1 peptide.

-

Sample Collection and Analysis: Collect aliquots of the procedure solution at specific time intervals (e.g., 0, 15, 30, 45, and 60 minutes). Analyze the concentration of the nutrients in the aliquots using ion chromatography.

-

Data Calculation: Calculate the rate of nutrient depletion from the solution over time. Normalize the uptake rate to the root length or surface area, which can be measured by scanning the root system and analyzing the images with software like RhizoVision Explorer.

References

Part 1: CEP Dipeptide 1 in Angiogenesis and Age-Related Macular Degeneration

An in-depth analysis of the discovery and origin of "CEP dipeptide 1" reveals a complex situation with two distinct molecules sharing a similar nomenclature. The available scientific literature predominantly focuses on C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) , a plant hormone, while information on a pro-angiogenic molecule referred to as This compound is sparse and largely confined to commercial suppliers. This guide will first address the available information on the pro-angiogenic "this compound" implicated in age-related macular degeneration (AMD) and then provide a comprehensive overview of the well-researched plant peptide hormone CEP1.

The nomenclature "CEP" in this context likely refers to 2-(ω-carboxyethyl)pyrrole, a product of lipid oxidation that can modify proteins and lipids. These CEP-adducts are known to be pro-inflammatory and pro-angiogenic and are found at elevated levels in individuals with AMD. Research has shown that CEP-modified human serum albumin (CEP-HSA) and a CEP-modified dipeptide (Ac-Gly-Lys-OH) can induce angiogenesis.[3] This suggests that "this compound" may be a specific dipeptide containing a CEP modification that contributes to the neovascularization characteristic of wet AMD.

The origin of such CEP-modified molecules is linked to oxidative stress and the degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the photoreceptor outer segments of the retina.[3] The accumulation of these modified molecules is considered a pathogenic event in AMD.

Due to the lack of detailed experimental data and signaling pathways in the primary literature for "this compound" (CAS 816432-15-2), a comprehensive technical guide with the requested in-depth protocols and visualizations cannot be constructed at this time.

Part 2: C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) - A Plant Peptide Hormone

In contrast, C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a well-characterized small signaling peptide in plants. It plays a crucial role in systemic nitrogen-demand signaling, influencing root architecture and nutrient uptake.

Discovery and Origin of Plant CEP1

The discovery of CEP1 peptides stemmed from research into how plants sense and respond to nitrogen availability in the soil. It was observed that under nitrogen-deficient conditions, plants produce signals in the roots that are transported to the shoots to regulate the expression of nitrate transporters in other roots that may be in nitrogen-rich soil patches. CEP1 was identified as this root-derived "N-hunger signal."

The origin of CEP1 is the plant's response to nitrogen starvation. When nitrogen levels are low in the soil, the expression of CEP1 genes is significantly upregulated in the roots. The translated CEP1 precursor protein is then processed and the mature CEP1 peptide is released into the xylem for transport to the shoots.

Quantitative Data

The following table summarizes quantitative data related to the effects of synthetic CEP1 peptide application on nutrient uptake in the model plant Medicago truncatula.

| Treatment Group | Specific Nitrate Uptake Rate (nmol/m/h) | Specific Phosphate Uptake Rate (nmol/m/h) | Specific Sulfate Uptake Rate (nmol/m/h) |

| Control (No Peptide) | ~180 | ~25 | ~40 |

| 1 µM AtCEP1 | ~280 | ~40 | ~60 |

| 1 µM MtCEP1 Domain 1 | ~350 | ~45 | ~65 |

Data are approximate values derived from published graphical representations and are intended for comparative purposes.

Experimental Protocols

1. Hydroponic Plant Growth and Peptide Treatment for Nutrient Uptake Assays:

-

Plant Growth: Medicago truncatula seeds are scarified, sterilized, and germinated. Seedlings are then transferred to hydroponic tanks with a complete nutrient solution and grown for approximately 11-14 days.

-

Nitrogen Starvation and Peptide Treatment: To induce CEP1 signaling, plants are transferred to a nitrogen-free nutrient solution for 48 hours. Following starvation, a synthetic CEP1 peptide (e.g., at a concentration of 1 µM) is added to the solution.

-

Nutrient Uptake Measurement: After a further 48 hours of peptide treatment, the plants are moved to a solution containing known concentrations of nitrate, phosphate, and sulfate. Aliquots of the solution are collected over several hours.

-

Quantification: The concentration of ions in the collected aliquots is determined using ion chromatography. The rate of depletion of each ion from the solution is calculated and normalized to the total root length of the plant to determine the specific nutrient uptake rate.

2. RNA Sequencing to Identify CEP1-Responsive Genes:

-

Tissue Collection: Roots from control and CEP1-treated plants are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction and Library Preparation: Total RNA is extracted from the root tissue. The quality and quantity of the RNA are assessed, followed by the construction of sequencing libraries.

-

Sequencing and Data Analysis: The libraries are sequenced using a high-throughput sequencing platform. The resulting sequence reads are mapped to the reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to CEP1 treatment.

Signaling Pathway of Plant CEP1

The CEP1 signaling pathway is a systemic loop that communicates nitrogen demand from the roots to the shoots and back.

-

Signal Initiation (Root): Under nitrogen limitation, CEP1 genes are transcribed in the roots, and the mature CEP1 peptide is secreted into the xylem.

-

Signal Perception (Shoot): CEP1 travels through the xylem to the shoots, where it is perceived by the CEP RECEPTOR 1 (CEPR1), a leucine-rich repeat receptor-like kinase located in the phloem companion cells.

-

Signal Transduction (Shoot): Binding of CEP1 to CEPR1 initiates a downstream signaling cascade, leading to the expression of CEP DOWNSTREAM (CEPD) genes, which encode for phloem-mobile glutaredoxins.

-

Signal Transmission (Shoot to Root): CEPD proteins are transported from the shoots back to the roots via the phloem.

-

Response (Root): In the roots, CEPD proteins upregulate the expression and activity of nitrate transporters, such as NRT2.1, enhancing the plant's capacity to take up nitrogen from the soil.

This signaling pathway ensures that the plant can efficiently forage for and acquire nitrogen from heterogeneously distributed nutrient patches in the soil.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Systemic signaling pathway of plant CEP1 in response to nitrogen demand.

Caption: Workflow for measuring the effect of CEP1 on nutrient uptake.

References

The Role of CEP Dipeptide 1 in Root Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-TERMINALLY ENCODED PEPTIDE (CEP) hormones are pivotal regulators of plant development, acting as key signaling molecules in response to environmental cues, particularly nutrient availability. This technical guide provides an in-depth examination of the mechanism of action of CEP dipeptide 1 and related CEP peptides in root development. It consolidates current research on the signaling pathways, from perception by cell-surface receptors to downstream transcriptional and physiological responses. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in plant biology and drug development seeking to understand and manipulate root system architecture for improved nutrient acquisition and plant resilience.

Introduction

The root system is fundamental for a plant's anchorage and its ability to acquire water and essential nutrients from the soil. The architecture of the root system is highly plastic, adapting to the heterogeneous distribution of resources. This plasticity is regulated by a complex network of long-range and local signaling pathways. Small signaling peptides have emerged as critical components of this network, and among them, the CEP family of peptides plays a central role in communicating the plant's nutritional status to modulate root growth and development.[1][2]

CEP peptides are typically induced under nitrogen-deficient conditions and act as "N-hunger signals."[3][4] These peptides are translocated from the root to the shoot, where they are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), initiating a systemic signaling cascade that ultimately enhances the plant's capacity for nutrient uptake in nutrient-rich patches.[5] This guide focuses on the molecular mechanisms by which this compound and its orthologs influence root system architecture, including lateral root development and nutrient uptake.

The CEP Signaling Pathway

The mechanism of CEP action involves a series of steps from peptide synthesis and perception to the regulation of downstream targets. This can be broadly categorized into local and systemic signaling loops.

Perception of CEP Peptides

CEP peptides are perceived by specific LRR-RLKs on the cell surface. In Arabidopsis thaliana, the primary receptors are CEP RECEPTOR 1 (CEPR1) and CEPR2. In Medicago truncatula, the orthologous receptor is COMPACT ROOT ARCHITECTURE 2 (CRA2). Binding of the CEP peptide to its receptor initiates a downstream signaling cascade.

Systemic Signaling for Nitrogen Demand

Under nitrogen starvation, CEP genes are upregulated in the roots. The resulting CEP peptides are transported via the xylem to the shoot, where they bind to CEPR1/CRA2. This interaction in the shoot leads to the upregulation of CEP DOWNSTREAM (CEPD) genes, which encode for phloem-mobile glutaredoxins. These CEPD polypeptides then travel back to the roots through the phloem.

In the roots, CEPDs promote the expression and activity of high-affinity nitrate transporters, such as NRT2.1, thereby enhancing nitrate uptake from the soil. This systemic loop allows the plant to coordinate nutrient acquisition in the roots based on the overall nitrogen demand signaled from the shoot.

Local Signaling in Root Development

CEP signaling also occurs locally within the root to regulate its architecture. CEP5, for instance, acts through its receptor XYLEM INTERMIXED WITH PHLOEM 1 (XIP1)/CEPR1 in the phloem-pole pericycle to influence lateral root initiation.

Interaction with Other Hormonal Pathways

The CEP signaling pathway does not operate in isolation; it intersects with other key phytohormone pathways, notably auxin and cytokinin, to fine-tune root development.

-

Auxin: CEP signaling has been shown to modulate auxin transport and responses. It can decrease rootward auxin transport, which in turn affects the gravitropic set-point angle of lateral roots, leading to a shallower root system.

-

Cytokinin: There is a convergence of CEP and cytokinin signaling pathways on CEPD glutaredoxins to inhibit primary root growth. This interaction highlights a complex interplay between systemic nitrogen signaling and local cytokinin-mediated growth regulation.

Visualizing the Signaling Pathways

To illustrate the complex interactions within the CEP signaling network, the following diagrams were generated using the DOT language.

Systemic Nitrogen Demand Signaling

Caption: Systemic CEP signaling pathway for nitrogen demand.

Crosstalk with Auxin and Cytokinin Pathways

Caption: Intersection of CEP signaling with auxin and cytokinin pathways.

Quantitative Data on CEP Peptide Effects

The application of synthetic CEP peptides has provided valuable quantitative insights into their effects on root development and nutrient uptake.

| Parameter | Plant Species | Peptide Treatment | Concentration | Observed Effect | Significance | Reference(s) |

| Nitrate Uptake Rate | Medicago truncatula | MtCEP1D1 | 100 nM | ~70% increase | p < 0.05 | |

| Medicago truncatula | MtCEP1D1 | 1 µM | ~140% increase | p < 0.001 | ||

| Medicago truncatula | MtCEP1 domain 1 | 1 µM | Significant enhancement | p < 0.001 | ||

| Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement | p < 0.01 | ||

| Phosphate Uptake Rate | Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement | p < 0.05 | |

| Sulfate Uptake Rate | Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement | p < 0.05 | |

| Lateral Root Number | Medicago truncatula | MtCEP1D1 | 1 µM | Significant decrease | p < 0.01 | |

| Primary Root Growth | Arabidopsis thaliana | CEP3 | 1 µM | Slower growth rate | p ≤ 0.05 | |

| Gene Expression (DEGs) | Medicago truncatula | MtCEP1D1 (3h) | 1 µM | 1,349 induced, 1,117 repressed | - | |

| Medicago truncatula | MtCEP1D2 (3h) | 1 µM | 1,278 induced, 871 repressed | - | ||

| Medicago truncatula | AtCEP1 (3h) | 1 µM | 617 induced, 482 repressed | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of CEP peptide function.

Plant Growth and Peptide Treatment

Objective: To assess the effect of exogenous CEP peptides on root development.

Protocol for Arabidopsis thaliana:

-

Surface sterilize A. thaliana (e.g., Columbia-0) seeds.

-

Plate seeds on 1/2 Murashige & Skoog (MS) medium with 0.4% (w/v) Gelzan and stratify at 4°C for 2 days.

-

Transfer seedlings to 22°C under long-day conditions (16 h light, 8 h dark) for 4 days or until roots are approximately 1 cm long.

-

Transfer seedlings to 6-well culture plates containing liquid 1/2 MS medium and grow for 10 days on a shaker (80 rpm).

-

For peptide treatment, transfer plants to a macronutrient-free solution containing the desired concentration of synthetic CEP peptide (e.g., 1 µM AtCEP1) for 48 hours prior to analysis.

Protocol for Medicago truncatula:

-

Grow M. truncatula seedlings on agarose plates with B&D Full Nutrition medium for 3 days.

-

For nutrient deprivation studies, deprive seedlings of specific macronutrients for 48 hours.

-

For root architecture analysis, transfer seedlings to agar plates containing the synthetic CEP peptide (e.g., 1 µM) and analyze after 7 days of growth.

Nutrient Uptake Assay using Ion Chromatography

Objective: To quantify the rate of nutrient uptake by roots.

Protocol:

-

Grow and treat plants as described in section 5.1.

-

Use a custom ion uptake analysis system with individual hydroponic chambers for each plant.

-

Fill each chamber with a "procedure solution" containing the peptide treatment and a defined concentration of macronutrients (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂·H₂O, 25 µM MgSO₄).

-

Collect nutrient solution samples at specific time intervals.

-

Determine the concentration of ions in the collected samples using an ion chromatography system (e.g., Thermo Scientific ICS-5000+).

-

Calculate the nutrient uptake rate per unit of root length.

RNA Extraction and Transcriptome Analysis (RNA-seq)

Objective: To identify genes that are differentially expressed in response to CEP peptide treatment.

Protocol:

-

Treat plant roots with the CEP peptide of interest for a specified duration (e.g., 3 hours).

-

Harvest root tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit and assess its quality and quantity.

-

Prepare RNA-seq libraries from the extracted RNA.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including read mapping, transcript quantification, and differential gene expression analysis to identify up- and down-regulated genes.

Experimental Workflow Visualization

Caption: General experimental workflow for studying CEP peptide effects.

Conclusion and Future Directions

This compound and other members of the CEP family are integral to the regulation of root development and nutrient uptake. The signaling pathway, involving long-distance communication between the root and shoot, allows for a coordinated response to the plant's nutritional needs. The crosstalk with auxin and cytokinin pathways further underscores the complexity and sophistication of this regulatory network.

For drug development professionals, understanding these pathways offers potential targets for the development of novel biostimulants to enhance crop resilience and nutrient use efficiency. Future research should focus on elucidating the precise molecular interactions downstream of the CEP receptors and further dissecting the points of convergence with other signaling pathways. Identifying additional downstream targets of CEPD glutaredoxins will also be crucial for a complete understanding of how these mobile signals regulate root physiology. The development of synthetic peptide analogs with enhanced stability and activity could provide powerful tools for agricultural applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Biological Activity of Synthetic CEP Dipeptide 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of synthetic molecules referred to as "CEP dipeptide 1". It is critical to note that this term can apply to distinct molecules in different fields of research: C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) in plant biology and 2-(ω-carboxyethyl)pyrrole (CEP) modified dipeptides in the study of age-related macular degeneration (AMD). This document elucidates the biological roles, experimental validation, and underlying signaling pathways for both.

Part 1: Synthetic CEP1 Dipeptide in Plant Biology

The synthetic CEP1 dipeptide is a plant signaling hormone that plays a crucial role in nutrient uptake and root system architecture.[1][2][3] It is primarily investigated for its potential applications in agriculture to enhance nutrient acquisition by crops.[1][2]

Quantitative Data: Enhanced Nutrient Uptake

Application of synthetic CEP1 peptides has been shown to significantly increase the uptake rates of several key macronutrients in plants like Arabidopsis thaliana and Medicago truncatula. The tables below summarize the quantitative effects observed in published studies.

Table 1: Effect of Synthetic AtCEP1 Peptide on Nutrient Uptake in Arabidopsis thaliana

| Nutrient | Treatment Concentration | % Increase in Uptake Rate | p-value |

| Nitrate | 1 µM | Not specified, but significant | < 0.01 |

| Phosphate | 1 µM | Not specified, but significant | < 0.05 |

| Sulfate | 1 µM | Not specified, but significant | < 0.05 |

Data synthesized from studies on the effects of AtCEP1 peptide application.

Table 2: Effect of Synthetic AtCEP1 and MtCEP1 Peptides on Nutrient Uptake in Medicago truncatula

| Peptide | Nutrient | Treatment Concentration | % Increase in Uptake Rate | p-value |

| AtCEP1 | Nitrate | 1 µM | Not specified, but significant | < 0.05 |

| MtCEP1D1 | Nitrate | 1 µM | ~140% | < 0.001 |

| MtCEP1D1 | Phosphate | 1 µM | Not specified, but significant | < 0.001 |

| MtCEP1D1 | Sulfate | 1 µM | Not specified, but significant | < 0.1 |

| MtCEP1D1 | Nitrate | 100 nM | ~70% | < 0.05 |

Data synthesized from studies on the effects of CEP1 peptide application.

Experimental Protocols

This protocol outlines the methodology used to quantify the effect of CEP1 peptides on nutrient uptake.

-

Plant Growth: Medicago truncatula or Arabidopsis thaliana are grown hydroponically for a set period (e.g., 11 days for M. truncatula).

-

Nutrient Deprivation and Peptide Treatment: Plants are transferred to a nutrient-free solution for 48 hours. During this period, a synthetic CEP1 peptide is added at a specific concentration (e.g., 1 µM).

-

Nutrient Uptake Assay: The plants are then moved to a "procedure" solution containing a known concentration of various nutrients (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂H₂O, 25 µM MgSO₄).

-

Sample Collection: Aliquots of the procedure solution are collected at specific time intervals.

-

Ion Chromatography Analysis: The concentration of nutrients in the collected samples is determined using ion chromatography.

-

Data Analysis: The rate of nutrient depletion from the solution is calculated and normalized to the total root length of the plant to determine the specific nutrient uptake rate.

This protocol is used to identify genes that are differentially expressed in response to CEP1 treatment.

-

Plant Treatment: Plant roots are treated with synthetic CEP1 peptides (e.g., MtCEP1D1).

-

RNA Extraction: RNA is extracted from the root tissues.

-

Library Preparation and Sequencing: RNA integrity is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., Illumina platform) is performed.

-

Data Analysis: The sequencing reads are mapped to a reference genome, and differential gene expression analysis is conducted to identify genes that are up- or down-regulated in response to the peptide treatment. This has revealed that CEP1 treatment induces the expression of several nitrate and sulfate transporters.

Signaling Pathway

The application of synthetic CEP1 peptide initiates a signaling cascade that leads to changes in gene expression and ultimately enhances nutrient uptake.

Caption: CEP1 signaling pathway in plants.

Part 2: Synthetic CEP Dipeptide in Age-Related Macular Degeneration (AMD) Research

In the context of medical research, synthetic CEP-modified dipeptides are used to model protein modifications that occur in AMD. These CEP adducts are formed from the oxidation of docosahexaenoate-containing lipids and are implicated in the pathology of AMD, particularly in promoting abnormal blood vessel growth (neovascularization).

Quantitative Data: Angiogenic Activity

CEP-modified dipeptides have been shown to stimulate angiogenesis in various in vivo models.

Table 3: Angiogenic Response to CEP-Dipeptide in In Vivo Assays

| Assay | Model Organism | Substance | Amount | Angiogenic Response |

| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | CEP-dipeptide | Low picomole amounts | Stimulation of neovascularization |

| Rat Corneal Micropocket | Rat | CEP-dipeptide (Ac-Gly-Lys-OH) | 37 ng (101 pmol) | Stimulation of neovascularization |

Data synthesized from studies on CEP-induced angiogenesis.

Experimental Protocols

A common method for synthesizing CEP-modified peptides is through the Paal-Knorr condensation.

-

Starting Materials: A dipeptide (e.g., acetyl-Gly-Lys-O-methyl ester) and 4,7-dioxoheptanoic acid are used.

-

Condensation Reaction: The primary amine of the lysine residue in the dipeptide reacts with the γ-ketoaldehyde (4,7-dioxoheptanoic acid) to form the CEP adduct.

-

Purification and Characterization: The resulting CEP-dipeptide is purified and its structure is confirmed using techniques like mass spectrometry and NMR.

These assays are used to assess the pro-angiogenic activity of CEP-dipeptides.

-

Chick Chorioallantoic Membrane (CAM) Assay:

-

Fertilized chicken eggs are incubated for a set period.

-

A window is made in the eggshell to expose the CAM.

-

A pellet containing the CEP-dipeptide is placed on the CAM.

-

After a further incubation period, the CAM is examined for the growth of new blood vessels radiating from the pellet.

-

-

Rat Corneal Micropocket Assay:

-

A small pocket is surgically created in the cornea of an anesthetized rat.

-

A pellet containing the CEP-dipeptide is implanted into this pocket.

-

Over several days, the cornea is observed for the growth of new blood vessels from the limbus towards the pellet.

-

Signaling Pathway

CEP-modified proteins and peptides are known to induce angiogenesis, at least in part, through a VEGF-independent pathway. While the complete pathway is still under investigation, Toll-like receptor 2 (TLR2) has been identified as a key receptor.

Caption: CEP-induced angiogenesis signaling.

This guide highlights the dual nature of "this compound" in scientific literature. For researchers in plant science and agriculture, it represents a promising tool for enhancing crop nutrition. For those in medical and drug development, particularly in ophthalmology, it is a key molecule for understanding and potentially targeting the pathological angiogenesis seen in diseases like AMD.

References

The CEP Dipeptide 1 Signaling Pathway: A Technical Guide to its Core Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-TERMINALLY ENCODED PEPTIDE (CEP) signaling pathway plays a pivotal role in orchestrating plant growth and development in response to environmental cues, particularly nitrogen availability. This technical guide provides an in-depth exploration of the core components of the CEP dipeptide 1 (CEP1) signaling cascade, offering a valuable resource for researchers and professionals in drug development seeking to understand and potentially modulate this crucial biological system.

Core Components of the CEP1 Signaling Pathway

The CEP1 signaling pathway involves a sophisticated interplay of peptide ligands, receptors, and downstream signaling molecules that collectively regulate a range of physiological processes, from nutrient uptake to root system architecture and reproductive development.

CEP Peptides: The Signaling Ligands

CEP1 is a member of a small family of peptide hormones that are synthesized in the roots, primarily in response to nitrogen limitation[1][2]. These peptides act as systemic signals, traveling from the roots to the shoots via the xylem to communicate the plant's nitrogen demand[1]. In addition to their role in systemic signaling, CEP peptides can also act locally within the root to modulate developmental processes[1].

CEPR1/CRA2: The Leucine-Rich Repeat Receptor Kinases

The primary receptors for CEP1 peptides are the leucine-rich repeat receptor-like kinases (LRR-RLKs) known as CEP RECEPTOR 1 (CEPR1) in Arabidopsis thaliana and its ortholog COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula[1]. These receptors are predominantly expressed in the phloem of the vasculature. The binding of CEP1 to its receptor in the shoot initiates a downstream signaling cascade that ultimately leads to the production of a shoot-to-root signal.

CEPDs: The Phloem-Mobile Downstream Signals

Upon CEP1 perception in the shoot, a group of glutaredoxin-domain-containing proteins, termed CEP DOWNSTREAM (CEPD), are induced. Specifically, CEPD1 and CEPD2 have been identified as the key phloem-mobile signals that travel from the shoot back to the roots.

Downstream Targets and Physiological Responses

In the roots, CEPD proteins regulate the expression and activity of various target genes, most notably nitrate transporters such as NRT2.1, thereby enhancing the plant's capacity for nitrogen uptake. Beyond nitrate uptake, the CEP1 signaling pathway influences a variety of developmental processes:

-

Lateral Root Development: CEP signaling negatively regulates the number of lateral roots.

-

Nodulation: In legumes, the CEP1-CRA2 pathway positively regulates the formation of symbiotic nodules.

-

Interaction with other Hormones: The CEP1 pathway interacts with other key plant hormone signaling pathways, including auxin, cytokinin, and ethylene, to fine-tune developmental responses.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the CEP1 signaling pathway, providing a comparative overview of its effects on gene expression, nutrient uptake, and plant development.

Table 1: Effect of CEP1 Pathway on Gene Expression

| Gene | Plant Species | Treatment/Mutant | Fold Change in Expression | Reference |

| CEPD1 | Arabidopsis thaliana | CEP3 treatment (8h) | ~2.5-fold increase (shoots) | |

| CEPD2 | Arabidopsis thaliana | CEP3 treatment (8h) | ~2-fold increase (shoots) | |

| CEP5 | Arabidopsis thaliana | cepr1 mutant | ~32-fold increase | |

| CEP9 | Arabidopsis thaliana | cepr1 mutant | ~32-fold increase | |

| GLUTAMINE SYNTHETASE1;2 | Arabidopsis thaliana | cepr1 mutant | ~60% reduction | |

| Various | Medicago truncatula | MtCEP1D1 application | 1,349 genes induced, 1,117 repressed | |

| Nitrate Transporter Genes | Medicago truncatula | MtCEP1D1 application | 7 out of 117 NRT genes induced | |

| Sulfate Transporter Gene (AtSULTR3;5 ortholog) | Medicago truncatula | MtCEP1 peptide domains | Highly induced |

Table 2: Effect of CEP1 Peptide Application on Nutrient Uptake

| Nutrient | Plant Species | Peptide | Concentration | % Increase in Uptake Rate | Reference |

| Nitrate | Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement (p<0.01) | |

| Phosphate | Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement (p<0.05) | |

| Sulfate | Arabidopsis thaliana | AtCEP1 | 1 µM | Significant enhancement (p<0.05) | |

| Nitrate | Medicago truncatula | MtCEP1 domain 1 | 1 µM | Significant enhancement (p<0.001) | |

| Phosphate | Medicago truncatula | MtCEP1 domain 1 | 1 µM | Significant enhancement (p<0.001) | |

| Sulfate | Medicago truncatula | MtCEP1 domain 1 | 1 µM | Enhancement (p<0.1) |

Table 3: Effect of CEP1 Pathway on Plant Development

| Phenotype | Plant Species | Treatment/Mutant | Observation | Reference |

| Lateral Root Number | Medicago truncatula | AtCEP1 or MtCEP1D1 application | ~50% reduction | |

| Seed Yield | Arabidopsis thaliana | cepr1 knockout mutants | 88% to 98% reduction | |

| Nodule Number | Medicago truncatula | MtCEP1 overexpression | Enhanced nodulation | |

| Primary Root Length | Arabidopsis thaliana | CEP3 H peptide (1 µM) | Significantly slower growth rate |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying CEP1 signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the CEP1 signaling pathway.

Protocol 1: Synthetic Peptide Treatment and Root Phenotyping

This protocol is adapted from studies investigating the effect of exogenous CEP peptides on root development.

1. Plant Material and Growth Conditions:

- Arabidopsis thaliana or Medicago truncatula seeds are surface-sterilized.

- Seeds are germinated and grown on sterile agar plates containing a nutrient-defined medium (e.g., Murashige and Skoog or Fåhraeus medium).

- Plates are incubated vertically in a growth chamber with controlled light and temperature conditions.

2. Peptide Treatment:

- Synthetic CEP1 peptides (or variants) are dissolved in sterile water to create a stock solution.

- The peptide stock solution is added to the molten agar medium to the desired final concentration (e.g., 1 µM) before pouring the plates.

- Control plates are prepared with the solvent (water) only.

- Seedlings are grown on the peptide-containing or control medium for a specified period (e.g., 7-12 days).

3. Root Phenotyping:

- Plates are scanned using a flatbed scanner.

- Root system architecture parameters, such as primary root length and the number of emerged lateral roots, are quantified using image analysis software (e.g., ImageJ or RhizoVision).

- Statistical analysis (e.g., Student's t-test or ANOVA) is performed to determine the significance of the observed differences between treatments.

Protocol 2: Nutrient Uptake Assay

This protocol is based on methods used to measure the effect of CEP peptides on nutrient uptake rates.

1. Plant Growth and Pre-treatment:

- Plants are grown hydroponically in a complete nutrient solution.

- Prior to the uptake assay, plants are transferred to a nutrient-deprivation solution for a defined period (e.g., 48 hours) to induce nutrient starvation responses.

- During the last hours of deprivation, synthetic CEP1 peptide is added to the treatment group at a specific concentration (e.g., 1 µM).

2. Uptake Measurement:

- Plants are transferred to a fresh "uptake solution" containing known concentrations of the nutrients of interest (e.g., nitrate, phosphate, sulfate) with or without the CEP1 peptide.

- Aliquots of the uptake solution are collected at multiple time points (e.g., 0, 2, 4, 6, 8 hours).

- The concentration of the nutrients in the aliquots is determined using ion chromatography.

3. Data Analysis:

- The rate of nutrient depletion from the solution is calculated.

- The plant roots are harvested, scanned, and their total length is measured.

- The specific nutrient uptake rate is calculated per unit of root length.

- Statistical analysis is performed to compare the uptake rates between control and peptide-treated plants.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of CEP1 signaling pathway genes.

1. RNA Extraction and cDNA Synthesis:

- Plant tissue (e.g., roots or shoots) is harvested from control and treated plants and immediately frozen in liquid nitrogen.

- Total RNA is extracted using a commercial kit or a standard protocol (e.g., Trizol-based method).

- The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative Real-Time PCR (qRT-PCR):

- Gene-specific primers for the target genes (e.g., CEPD1, NRT2.1) and a reference gene (e.g., Actin or Ubiquitin) are designed and validated.

- The qRT-PCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers.

- The reaction is run on a real-time PCR machine.

3. Data Analysis:

- The cycle threshold (Ct) values are obtained for each gene and sample.

- The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

- Statistical analysis is performed to determine significant differences in gene expression between conditions.

Conclusion

The CEP1 signaling pathway represents a critical regulatory network in plants, integrating nitrogen demand with growth and development. The core components—CEP peptides, CEPR1/CRA2 receptors, and CEPD downstream signals—form a sophisticated long-distance communication system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals aiming to further unravel the complexities of this pathway and explore its potential for applications in crop improvement and the development of novel agricultural products.

References

The Role of CEP Dipeptide 1 in Nitrogen Uptake Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient nitrogen (N) acquisition is paramount for plant growth, development, and ultimately, crop yield. Plants have evolved sophisticated signaling mechanisms to sense and respond to fluctuating nitrogen availability in the soil. A key player in this intricate network is the C-TERMINALLY ENCODED PEPTIDE (CEP) family of peptide hormones. This technical guide focuses on the pivotal role of CEP dipeptide 1 (CEP1) in the systemic signaling of nitrogen demand, a process that orchestrates nitrogen uptake in response to the plant's nutritional status. Understanding this signaling cascade offers promising avenues for the development of strategies to enhance nitrogen use efficiency in agriculture.

This guide provides a comprehensive overview of the CEP1 signaling pathway, detailed experimental protocols for its study, and quantitative data on its effects. It is designed to be a valuable resource for researchers investigating plant nutrient signaling and for professionals in drug development exploring novel targets for crop improvement.

The CEP1 Systemic Nitrogen Demand Signaling Pathway

Under conditions of nitrogen limitation in one part of the root system, CEP1 gene expression is induced. The resulting CEP1 peptide acts as a long-distance "N-hunger" signal, traveling from the nitrogen-starved roots to the shoot via the xylem. In the shoot, CEP1 is perceived by the LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE (LRR-RLK) known as CEP RECEPTOR 1 (CEPR1). This ligand-receptor interaction initiates a downstream signaling cascade that culminates in the production of phloem-mobile signals, CEP DOWNSTREAM 1 (CEPD1) and CEPD2. These glutaredoxin-like proteins travel from the shoot back to the roots, where they upregulate the expression and activity of high-affinity nitrate transporters, most notably NRT2.1, in root portions growing in nitrogen-rich patches. This systemic loop ensures that the plant can efficiently forage for and acquire nitrogen from favorable soil zones to meet the overall nitrogen demand of the entire plant.[1][2][3]

Signaling Pathway Diagram

Caption: Systemic nitrogen demand signaling pathway mediated by CEP1.

Quantitative Data on CEP1 Signaling

The following tables summarize key quantitative findings from studies on CEP1-mediated nitrogen uptake signaling.

| Parameter | Treatment | Organism | Effect | Reference |

| Nitrate Uptake | 100 nM MtCEP1D1 | Medicago truncatula | ~70% increase in high-affinity nitrate uptake | [4] |

| Nitrate Uptake | 1 µM MtCEP1D1 | Medicago truncatula | ~140% increase in high-affinity nitrate uptake | [4] |

| Nitrate Uptake | 1 µM AtCEP1 | Arabidopsis thaliana | Significant enhancement of nitrate uptake | |

| Phosphate Uptake | 1 µM AtCEP1 | Arabidopsis thaliana | Significant enhancement of phosphate uptake | |

| Sulfate Uptake | 1 µM AtCEP1 | Arabidopsis thaliana | Significant enhancement of sulfate uptake |

| Parameter | Treatment | Organism | Effect | Reference |

| Lateral Root Number | 1 µM AtCEP1 or MtCEP1D1 | Medicago truncatula | ~50% reduction | |

| Lateral Root Density | 1 µM CEP variants | Arabidopsis thaliana | Significant decrease | |

| Primary Root Length | 10⁻⁶ to 10⁻⁷ M CEP1 peptide | Arabidopsis thaliana | Inhibition of root growth |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CEP1 in nitrogen uptake signaling.

High-Affinity Nitrate Uptake Assay using ¹⁵N

This protocol allows for the quantification of high-affinity nitrate transport activity in roots.

Experimental Workflow:

Caption: Workflow for a high-affinity nitrate uptake assay using ¹⁵N.

Detailed Steps:

-

Plant Material and Growth Conditions: Grow Arabidopsis thaliana seedlings hydroponically or on agar plates with a defined nitrogen source. For studying nitrogen demand signaling, a period of nitrogen deprivation is typically required.

-

CEP1 Treatment: For treatment groups, apply synthetic CEP1 peptide to the growth medium at the desired concentration (e.g., 100 nM to 1 µM) for a specified duration (e.g., 24-48 hours) before the uptake assay.

-

Nitrate Influx Measurement: a. Gently transfer the seedlings to a solution containing a low concentration of ¹⁵N-labeled nitrate (e.g., 0.2 mM K¹⁵NO₃) to measure high-affinity uptake. The duration of this incubation is typically short (e.g., 5-10 minutes) to measure the initial uptake rate. b. After the incubation period, quickly wash the roots with a cold, non-labeled solution (e.g., 0.1 mM CaSO₄) to remove any ¹⁵NO₃⁻ adhering to the root surface.

-

Sample Processing: a. Separate the roots and shoots, and determine their fresh weight. b. Dry the samples in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

-

¹⁵N Analysis: a. Grind the dried plant material to a fine powder. b. Analyze the ¹⁵N abundance in the samples using an elemental analyzer coupled to an isotope ratio mass spectrometer.

-

Data Analysis: Calculate the nitrate influx rate, typically expressed as µmol of ¹⁵N per gram of root dry weight per hour.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes involved in the CEP1 signaling pathway.

Experimental Workflow:

Caption: Workflow for qRT-PCR analysis of gene expression.

Detailed Steps:

-

Plant Treatment and Sample Collection: Grow plants under controlled conditions and apply treatments as required (e.g., nitrogen starvation, different concentrations of CEP1 peptide). Harvest root and shoot tissues separately and immediately freeze them in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen tissue using a suitable kit or protocol. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green). b. Perform the reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| CEPR1 (At5g49660) | TGTTCCAAACTCTTACCTGCGG | ATGGCCGTATCATGTTCTCCAC | |

| CEPD1 (At1g06830) | AGATGATCCTTTGGTCCCTGAG | CAGTATTTGTGTCAGCCCATGG | |

| NRT2.1 (At1g08090) | TGGGGTTACAGTTCTCGTGTC | ACCACACACAAACTCTCGCC | |

| ACTIN2 (At3g18780) | GGTGAGGATATTCAGCCACTTGTCTG | TGTGAGATCCACATCTGCTGGAATGT | |

| UBQ10 (At4g05320) | GGCCTTGTATAATCCCTGATGAATAA | AAAGAGATAACAGGAACGGAAACATA |

-

Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to one or more stable reference genes (e.g., ACTIN2, UBQ10).

Split-Root System to Study Systemic Signaling

This experimental setup is crucial for demonstrating the long-distance nature of the CEP1-mediated nitrogen demand signal.

Experimental Workflow:

Caption: Workflow for a split-root experiment.

Detailed Steps:

-

System Setup: a. Germinate seedlings and allow the primary root to grow. b. Once the primary root is long enough, carefully divide the root system into two separate compartments of a growth system (e.g., agar plates, hydroponics).

-

Differential Nitrogen Treatment: a. Supply one compartment with a nitrogen-replete medium (+N) and the other with a nitrogen-deficient medium (-N).

-

Analysis: a. After a period of growth under these differential conditions, harvest the roots from each compartment separately. b. Analyze gene expression (e.g., NRT2.1) in the roots of both compartments using qRT-PCR or measure nitrate uptake activity as described above. An upregulation of NRT2.1 in the +N compartment in response to N-deprivation in the -N compartment provides evidence for a systemic signal.

Hypocotyl Grafting to Investigate Root-to-Shoot Signaling

Grafting experiments using wild-type and mutant plants are essential to confirm the roles of the root-derived signal (CEP1) and the shoot-located receptor (CEPR1).

Experimental Workflow:

Caption: Workflow for hypocotyl grafting in Arabidopsis.

Detailed Steps:

-

Plant Material: Germinate seeds of the desired genotypes (e.g., wild-type, cepr1 mutant) on sterile agar plates.

-

Grafting Procedure: a. At 4-5 days after germination, excise the hypocotyls of the scion and rootstock seedlings with a sharp blade. b. Carefully join the scion and rootstock hypocotyls. The use of a silicone collar or simply placing the cut surfaces in close contact can facilitate healing.

-

Plant Recovery: Allow the grafted plants to recover under high humidity for several days.

-

Experimentation: Once the grafts are established, transfer the plants to the desired experimental conditions (e.g., different nitrogen levels) and perform the relevant analyses to investigate the role of root- and shoot-specific components of the signaling pathway.

Histochemical GUS Staining for Promoter Activity

This technique is used to visualize the expression pattern of genes, such as CEPR1, by fusing their promoter to the β-glucuronidase (GUS) reporter gene.

Detailed Steps:

-

Plant Material: Use transgenic Arabidopsis plants carrying a pCEPR1::GUS construct.

-

Staining Procedure: a. Harvest whole seedlings or specific tissues and fix them (e.g., in 90% acetone). b. Incubate the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C. c. The GUS enzyme, expressed under the control of the CEPR1 promoter, will cleave X-Gluc, resulting in a blue precipitate at the site of gene expression. d. After staining, clear the tissue with ethanol to remove chlorophyll and enhance the visibility of the blue stain.

-

Microscopy: Observe the stained tissues under a light microscope to determine the spatial expression pattern of CEPR1.

Conclusion

The CEP1-CEPR1 signaling module represents a critical long-distance communication system that enables plants to adapt their nitrogen acquisition strategies to environmental cues. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens up new possibilities for enhancing nitrogen use efficiency in crops. By manipulating the components of this signaling cascade, it may be possible to develop plants with improved root systems and enhanced nutrient uptake capabilities, contributing to a more sustainable and productive agriculture. Further research into the downstream targets of this pathway and its interaction with other signaling networks will undoubtedly uncover additional layers of complexity and provide novel targets for crop improvement.

References

Structural Characteristics of 2-(ω-Carboxyethyl)pyrrole (CEP) Dipeptide 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional characteristics of 2-(ω-carboxyethyl)pyrrole (CEP) dipeptide 1. CEP dipeptide 1, a specific form of CEP-modified peptide, has been identified as a potent angiogenic factor and a potential mediator in the pathogenesis of age-related macular degeneration (AMD). This document consolidates the available information on its chemical structure, presents representative experimental protocols for its synthesis and characterization, and details its proposed signaling pathway. Due to the limited publicly available data, this guide also highlights areas where further research is required, particularly in the detailed quantitative analysis of its three-dimensional structure.

Introduction

Oxidative stress is a key contributor to the pathogenesis of numerous diseases, including age-related macular degeneration (AMD). The oxidation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina, can lead to the formation of reactive dicarbonyls. These byproducts can then react with the primary amino groups of lysine residues in proteins and peptides to form 2-(ω-carboxyethyl)pyrrole (CEP) adducts. These CEP modifications are considered to be mediators of AMD, promoting both "wet" and "dry" forms of the disease.

This compound is a specific, well-defined CEP-modified dipeptide that has been shown to possess potent angiogenic activity. Its study provides a valuable tool for understanding the molecular mechanisms by which CEP adducts contribute to neovascularization. This guide aims to provide researchers with the foundational knowledge of its structural and functional properties.

Structural Characteristics of this compound

The definitive structure of this compound has been identified as (S)-3-(1-(5-(2-acetamidoacetamido)-6-methoxy-6-oxohexyl)-1H-pyrrol-2-yl)propanoic acid. This corresponds to an N-acetyl-glycyl-L-lysine methyl ester, where the ε-amino group of the lysine residue has been modified to form the carboxyethylpyrrole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 816432-15-2 |

| Molecular Formula | C18H27N3O6 |

| Molecular Weight | 381.42 g/mol |

| IUPAC Name | (S)-3-(1-(5-(2-acetamidoacetamido)-6-methoxy-6-oxohexyl)-1H-pyrrol-2-yl)propanoic acid |

| SMILES | CC(=O)NCC(=O)N--INVALID-LINK--C(=O)OC |

Quantitative Structural Data

A thorough review of the current scientific literature reveals a notable absence of publicly available, detailed quantitative structural data for this compound derived from experimental techniques such as X-ray crystallography or high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, precise bond lengths, bond angles, and dihedral angles for the complete molecule have not been published. Further research, including computational modeling and experimental structure determination, is required to elucidate the three-dimensional conformation and detailed geometric parameters of this dipeptide.

Experimental Protocols

The following sections outline representative protocols for the synthesis and structural characterization of CEP-modified peptides, which would be applicable to this compound. These are generalized procedures and may require optimization for this specific molecule.

Synthesis of CEP-Modified Peptides

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a lysine-containing dipeptide and its subsequent reaction with a CEP precursor. A plausible synthetic route is outlined below.

Step 1: Synthesis of the Dipeptide Backbone (N-acetyl-glycyl-L-lysine methyl ester) Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed.

-

Starting Material: Fmoc-L-Lys(Boc)-Wang resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF).

-

Glycine Coupling: Couple Fmoc-Gly-OH using a suitable coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

-

Acetylation: Acetylate the N-terminal amino group using acetic anhydride and DIEA in DMF.

-

Cleavage and Esterification: Cleave the dipeptide from the resin using a solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude product can then be esterified using methanol in the presence of an acid catalyst (e.g., HCl) to yield N-acetyl-glycyl-L-lysine methyl ester with a free ε-amino group (after removal of the Boc protecting group during cleavage).

-

Purification: Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Formation of the CEP Adduct

-

Precursor: 4,7-dioxoheptanoic acid or a suitable ester thereof is a key precursor for the CEP moiety.

-

Reaction: React the purified N-acetyl-glycyl-L-lysine methyl ester with the 4,7-dioxoheptanoic acid precursor in a suitable buffer (e.g., phosphate buffer at neutral pH). The reaction proceeds via a Paal-Knorr pyrrole synthesis mechanism, where the ε-amino group of lysine reacts with the two carbonyl groups of the precursor to form the pyrrole ring.

-

Final Purification: Purify the final product, this compound, using RP-HPLC.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for confirming the covalent structure of this compound in solution.

-

Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-10 mM.

-

1D NMR: Acquire 1H and 13C spectra to observe the chemical shifts and integrations of all protons and carbons, providing initial confirmation of the structure.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the glycine, lysine, and CEP moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the dipeptide backbone and the CEP group.

-

-

Data Analysis: Assign all proton and carbon resonances and compare them with expected values to verify the final structure.

Mass Spectrometry (MS) High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

-

LC-MS: Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) via liquid chromatography to ensure purity.

-

Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion ([M+H]+) and confirm the elemental composition (C18H27N3O6).

-

Tandem MS (MS/MS): Select the parent ion for fragmentation (e.g., using collision-induced dissociation - CID). Analyze the fragmentation pattern to confirm the amino acid sequence and the location of the CEP modification on the lysine side chain.

Signaling Pathway of this compound

CEP adducts, including this compound, are proposed to induce angiogenesis through a signaling pathway that is independent of the well-known Vascular Endothelial Growth Factor (VEGF) pathway. The primary receptor implicated in CEP-mediated signaling is Toll-like receptor 2 (TLR2), a component of the innate immune system.

The CEP-TLR2 Signaling Cascade

The proposed mechanism involves the following steps[1][2]:

-

Ligand Recognition: this compound acts as an endogenous ligand for TLR2 on the surface of endothelial cells. It is thought that TLR2 may form a heterodimer with TLR1 to recognize CEP.

-

Receptor Activation: Binding of CEP to the TLR2/TLR1 complex initiates a downstream signaling cascade.

-

MyD88 Recruitment: The adaptor protein Myeloid Differentiation factor 88 (MyD88) is recruited to the intracellular domain of the activated TLR complex.

-

Downstream Signaling: MyD88 then activates a cascade of downstream signaling molecules, which is thought to involve TNF receptor-associated factor 6 (TRAF6) and transforming growth factor-β-activated kinase 1 (TAK1), leading to the activation of transcription factors such as NF-κB.

-

Rac1 Activation: A key event in this pathway is the activation of the small GTPase Rac1, which is essential for cell migration and cytoskeletal reorganization.

-

Pro-Angiogenic Response: The activation of this pathway ultimately leads to endothelial cell migration, proliferation, and tube formation, resulting in angiogenesis.

Scientific Controversy

It is important to note that the role of the CEP-TLR2 axis in angiogenesis is a subject of scientific debate. Some studies have failed to replicate the pro-angiogenic effects of CEP adducts and have not observed TLR2 activation in response to CEP-modified proteins or peptides[3][4]. These conflicting findings suggest that the biological effects of CEP may be context-dependent, and further research is necessary to fully elucidate the signaling pathways involved.

Visualizations

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis and structural characterization of this compound.

Proposed CEP-TLR2 Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced angiogenesis via TLR2.

Conclusion

This compound is a structurally defined molecule of significant interest in the fields of ophthalmology and oncology due to its pro-angiogenic properties. While its chemical identity is well-established, a comprehensive understanding of its three-dimensional structure and the precise mechanisms of its biological activity remains an active area of research. This guide provides a summary of the current knowledge, including representative experimental approaches and the proposed, albeit debated, signaling pathway. Further investigation is warranted to fill the existing gaps in our understanding, which will be crucial for the development of therapeutic strategies targeting the pathological effects of CEP adducts.

References

- 1. Oxidative stress induces angiogenesis by activating TLR2 with novel endogenous ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lack of involvement of CEP adducts in TLR activation and in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Involvement of CEP Adducts in TLR Activation and in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lack of Involvement of CEP Adducts in TLR Activation and in Angiogenesis | PLOS One [journals.plos.org]

Part 1: Cyclo(His-Pro) (CHP) - A Mammalian Neuropeptide

An In-depth Technical Guide to the Biological Effects of CEP Dipeptides: Cyclo(His-Pro) and Plant CEP1

Disclaimer: The term "CEP dipeptide 1" is ambiguous and can refer to two distinct molecules with different biological roles in different organisms. This guide addresses both possibilities:

-

Cyclo(His-Pro) (CHP): An endogenous cyclic dipeptide in mammals, often studied in the context of neuroscience and metabolic regulation.

-

C-TERMINALLY ENCODED PEPTIDE 1 (CEP1): A signaling peptide in plants involved in nutrient sensing and developmental responses.

This document provides a detailed technical overview of the endogenous and exogenous effects of both peptides, tailored for researchers, scientists, and drug development professionals.

Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide derived from the metabolism of Thyrotropin-Releasing Hormone (TRH).[1][2] It is ubiquitously found in the central nervous system (CNS) and other tissues, where it exerts a range of neuromodulatory and protective effects.[1][2] Due to its stability and ability to cross the blood-brain barrier, both its endogenous functions and the effects of its exogenous administration are of significant research interest.[1]

Core Biological Effects: Endogenous vs. Exogenous

Endogenous CHP is involved in the regulation of various physiological processes. Exogenous administration of CHP has been shown to elicit potent protective effects, particularly against oxidative stress and neuroinflammation, largely by modulating the Nrf2-NF-κB signaling axis.

Data Presentation: Quantitative Effects of Exogenous Cyclo(His-Pro)

The following table summarizes the quantitative effects of exogenously applied CHP from in vitro studies.

| Cell Line | Stressor | CHP Concentration (µM) | Measured Effect | Quantitative Result | Reference |

| PC12 | H₂O₂ | 50 | Cell Viability | Prevented H₂O₂-induced cell death | |

| PC12 | H₂O₂ | 50 | ROS Production | Fully prevented H₂O₂-induced increase in ROS | |

| PC12 | H₂O₂ | 50 | GSH Depletion | Fully prevented H₂O₂-induced decrease in GSH | |

| PC12 | Paraquat | Not Specified | NF-κB Nuclear Accumulation | Inhibited paraquat-induced NF-κB accumulation | |

| BV-2 (Microglia) | LPS | Not Specified | NO and ROS Generation | Reduced LPS-induced NO and ROS generation | |

| SOD1G93A Microglia | LPS | 50 or 200 | Cell Viability | Increased cell viability after LPS exposure |

Signaling Pathways

The primary mechanism of action for CHP's protective effects involves the modulation of the Nrf2 and NF-κB signaling pathways. CHP promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This activation of the Nrf2 pathway can subsequently inhibit the pro-inflammatory NF-κB pathway.

Visualization: Cyclo(His-Pro) Signaling Pathway

Caption: Cyclo(His-Pro) signaling cascade.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in PC12 Cells

This protocol outlines the methodology to assess the cytoprotective effects of CHP against an oxidative stressor in a neuronal cell line.

1. Cell Culture and Plating:

- Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.

- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

- Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. CHP Pre-treatment:

- Prepare a stock solution of Cyclo(His-Pro) in sterile phosphate-buffered saline (PBS).

- Treat the cells with 50 µM CHP for 24 hours prior to inducing stress. Include a vehicle control (PBS alone).

3. Induction of Oxidative Stress:

- Prepare fresh hydrogen peroxide (H₂O₂) solution in serum-free medium.

- After the 24-hour CHP pre-treatment, remove the medium and expose the cells to various concentrations of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 6 hours).

4. Measurement of Cell Viability (MTT Assay):

- Following H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

- Incubate for 3-4 hours at 37°C.

- Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualization: Neuroprotection Experimental Workflow

References

The C-TERMINALLY ENCODED PEPTIDE (CEP) Family: A Technical Overview for Researchers

Introduction

The C-TERMINALLY ENCODED PEPTIDE (CEP) family comprises a class of small signaling peptides that have emerged as critical regulators of plant growth, development, and nutrient homeostasis.[1] These peptides, typically 15 amino acids in length, are involved in intricate signaling cascades that govern key physiological processes, most notably the plant's response to nitrogen availability.[2][3] This technical guide provides a comprehensive overview of the CEP family, including their structure, function, and associated signaling pathways, with a focus on quantitative data and detailed experimental methodologies for researchers in plant biology and drug development.

Discovery and Structure of CEP Peptides

The first member of the CEP family, AtCEP1, was identified in Arabidopsis thaliana through in silico analysis.[1] Subsequent genomic and transcriptomic studies have revealed the widespread presence of CEP genes in seed plants.[1]

CEP genes encode precursor proteins that contain an N-terminal signal peptide for secretion, a variable region, and one or more conserved CEP domains at the C-terminus. The bioactive 15-amino acid CEP peptide is released through post-translational processing. A key feature of mature CEP peptides is the hydroxylation of specific proline residues, a modification that is often crucial for their biological activity.

Biological Functions of the CEP Family

CEP peptides are integral to several aspects of plant physiology, acting as mobile signals to coordinate responses between different parts of the plant.

Systemic Nitrogen Demand Signaling

One of the most well-characterized roles of CEPs is in the systemic regulation of nitrogen uptake. Under conditions of localized nitrogen starvation, CEPs are produced in the roots and transported via the xylem to the shoots. In the shoots, they are perceived by their receptors, triggering a downstream signaling cascade that ultimately enhances the capacity of roots in nitrogen-rich patches to absorb nitrate. This elegant system allows the plant to optimize nitrogen acquisition from heterogeneous soil environments.

Regulation of Root System Architecture

CEP peptides are potent regulators of root development. Exogenous application of synthetic CEPs has been shown to inhibit primary root growth and reduce the number of lateral roots. This regulation is dose-dependent and plays a role in adapting the root system architecture to nutrient availability and abiotic stress conditions.

Legume Nodulation

In leguminous plants, CEPs are involved in the symbiotic relationship with nitrogen-fixing rhizobia bacteria. They have been shown to positively regulate the formation of root nodules, the specialized organs where biological nitrogen fixation occurs.

The CEP Signaling Pathway

The CEP signaling cascade involves a series of molecular components that transduce the peptide signal into a physiological response.

CEP Receptors

CEP peptides are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface. In Arabidopsis, the primary receptors are CEPR1 (CEP RECEPTOR 1), also known as XIP1 (XYLEM INTERMIXED WITH PHLOEM 1), and CEPR2. While binding affinities (Kd values) for CEP peptides to these receptors are not extensively reported in the literature, their genetic and physiological interactions are well-documented.

Downstream Signaling Components

Upon binding of a CEP peptide, the CEPRs initiate a downstream signaling cascade. Key components of this pathway include the CEP DOWNSTREAM (CEPD) proteins, which are small, phloem-mobile polypeptides. CEPD1 and CEPD2 are induced in the shoot in response to CEP perception and travel down to the roots to regulate the expression of nitrate transporters. Another important player is the phosphatase CEPH, which is thought to activate nitrate transporters through dephosphorylation.

Crosstalk with Other Hormone Pathways

The CEP signaling pathway does not operate in isolation. There is growing evidence of significant crosstalk with other phytohormone signaling pathways, particularly cytokinin and auxin. For instance, CEP signaling has been shown to suppress auxin signaling while promoting cytokinin signaling to inhibit root growth. In legumes, the CEP receptor MtCRA2 has been linked to the regulation of both auxin biosynthesis and ethylene signaling to coordinate root growth and nodulation.

Quantitative Data on CEP Function

The following tables summarize key quantitative data from studies on CEP peptides.

| Peptide | Plant Species | Concentration | Effect on Primary Root Growth | Reference |

| AtCEP3 | Arabidopsis thaliana | 10⁻⁸ M - 10⁻⁶ M | Dose-dependent inhibition of meristematic cell number | |

| AtCEP5 | Arabidopsis thaliana | 10⁻⁹ M | Biologically active in inhibiting primary root length | |

| AtCEP1 | Arabidopsis thaliana | 1 µM | Significant reduction in lateral root number | |

| MtCEP1D1 | Medicago truncatula | 1 µM | ~50% reduction in lateral root number |

| Peptide | Plant Species | Concentration | Effect on Nitrate Uptake | Reference |

| AtCEP1 | Arabidopsis thaliana | 1 µM | Enhanced uptake of nitrate, phosphate, and sulfate | |

| MtCEP1 | Medicago truncatula | 100 nM | Enhanced high-affinity nitrate uptake |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in CEP research.

Root Growth Assay in Response to CEP Peptides

This protocol is adapted from studies investigating the effect of synthetic CEP peptides on Arabidopsis thaliana root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)

-

Synthetic CEP peptides (e.g., AtCEP3, AtCEP5) dissolved in sterile water to create stock solutions

-

Sterilization solution (e.g., 70% ethanol, 0.05% Triton X-100)

-

Sterile water

-

Petri dishes

-

Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

-